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Compound of Interest

Compound Name: tert-Amylbenzene

Cat. No.: B1361367

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for tert-
amylbenzene (2-methyl-2-phenylbutane), a common organic compound. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering insights into its molecular structure. This document is intended to serve as a
valuable resource for the scientific community, aiding in the identification and characterization
of this compound in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. The *H and 3C NMR data for tert-
amylbenzene are summarized below.

'H NMR Spectroscopic Data

The *H NMR spectrum of tert-amylbenzene exhibits distinct signals corresponding to the
different proton environments in the molecule. The aromatic protons appear in the downfield
region, while the aliphatic protons of the tert-amyl group are found in the upfield region.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.32-7.12 Multiplet 5H Ar-H
1.63 Quartet 2H -CH2-CHs
1.25 Singlet 6H -C(CHs)2-
0.65 Triplet 3H -CH2-CHs

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within tert-

amylbenzene.

Chemical Shift (d) ppm Assignment
151.3 Ar-C (quaternary)
128.1 Ar-CH

126.3 Ar-CH

125.2 Ar-CH

37.9 C(CHs)2-

37.1 -CHz2-CHs

28.8 -C(CHs)2-

8.9 -CH2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of tert-amylbenzene is characterized by
absorptions corresponding to aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C

bonds.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1361367?utm_src=pdf-body
https://www.benchchem.com/product/b1361367?utm_src=pdf-body
https://www.benchchem.com/product/b1361367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3088, 3061, 3028 Medium Aromatic C-H Stretch
2968, 2876 Strong Aliphatic C-H Stretch

1605, 1495, 1450 Medium to Strong Aromatic C=C Stretch

C-H Out-of-plane Bending

764, 702 Strong )
(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. The mass spectrum of tert-amylbenzene is consistent with its
molecular formula, Ci1Hie (Molecular Weight: 148.24 g/mol ).

Mass-to-Charge Ratio

(mi2) Relative Intensity (%) Proposed Fragment
148 15 [M]* (Molecular lon)
119 100 [M - C2Hs]*

91 30 [C7H7]* (Tropylium ion)
77 10 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic
data presented.

NMR Spectroscopy

o Sample Preparation: Approximately 20-30 mg of tert-amylbenzene was dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was then transferred to a 5 mm NMR tube.
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* 'H NMR Acquisition: The spectrum was recorded on a 400 MHz spectrometer. A standard
pulse sequence was used with an acquisition time of approximately 4 seconds and a
relaxation delay of 1 second. A sufficient number of scans were acquired to ensure a good
signal-to-noise ratio.

e 13C NMR Acquisition: The spectrum was recorded on the same 400 MHz spectrometer
(operating at 100 MHz for 13C). A proton-decoupled pulse sequence was utilized with a
spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a
relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation: A single drop of neat tert-amylbenzene was placed between two
polished potassium bromide (KBr) salt plates to create a thin liquid film.

o Data Acquisition: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was recorded in the range of 4000-400 cm~* with a resolution of
4 cm~1, A background spectrum of the clean KBr plates was acquired and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of tert-amylbenzene in a volatile organic solvent (e.g.,
methanol or dichloromethane) was introduced into the mass spectrometer, often via a gas
chromatograph (GC) for separation and purification.

« lonization: The sample was ionized using Electron lonization (El) with a standard electron
energy of 70 eV.

e Analysis: The resulting ions were separated based on their mass-to-charge ratio by a
guadrupole mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using NMR, IR, and MS to elucidate the
structure of tert-amylbenzene.
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Spectroscopic Workflow for tert-Amylbenzene Characterization
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Caption: Workflow of Spectroscopic Characterization.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of tert-Amylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1361367#spectroscopic-data-for-tert-amylbenzene-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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